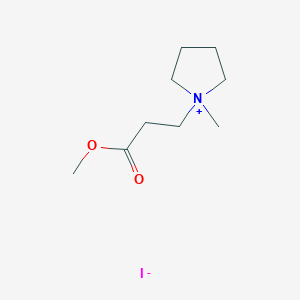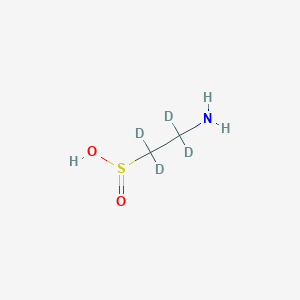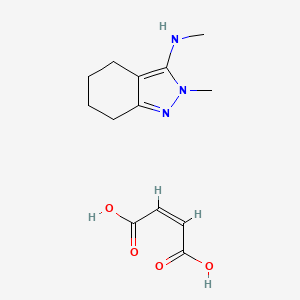![molecular formula C13H19N3O4 B13748424 3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include a pyrrolidine ring, an isoxazole ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the isoxazole ring, and the esterification process. Common reagents used in these steps include acetyl chloride, pyrrolidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid ethyl ester
- **3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid butyl ester
Uniqueness
The uniqueness of 3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
methyl 3-[3-[[(2R)-1-acetylpyrrolidin-2-yl]amino]-1,2-oxazol-5-yl]propanoate |
InChI |
InChI=1S/C13H19N3O4/c1-9(17)16-7-3-4-12(16)14-11-8-10(20-15-11)5-6-13(18)19-2/h8,12H,3-7H2,1-2H3,(H,14,15)/t12-/m1/s1 |
Clé InChI |
DFEHTAVKSXDSSU-GFCCVEGCSA-N |
SMILES isomérique |
CC(=O)N1CCC[C@@H]1NC2=NOC(=C2)CCC(=O)OC |
SMILES canonique |
CC(=O)N1CCCC1NC2=NOC(=C2)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)

![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)





